molecular formula C16H14Cl2O3 B1393918 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-21-7

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride

Cat. No.: B1393918
CAS No.: 1160251-21-7
M. Wt: 325.2 g/mol
InChI Key: SGMLBWAOGNJIKY-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key absorption bands include:

Wavenumber (cm⁻¹) Assignment
1780–1800 C=O stretch (acyl chloride)
1240–1270 C-O-C asymmetric stretch (ether)
1090–1120 C-Cl stretch

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
1.42 Triplet 3H CH₃ (ethoxy)
4.08 Quartet 2H OCH₂ (ethoxy)
5.21 Singlet 2H OCH₂ (benzyloxy)
6.8–7.5 Multiplet 8H Aromatic protons

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
165.2 C=O (acyl chloride)
134.7 C-Cl (chlorobenzyl)
69.4 OCH₂ (benzyloxy)

Mass Spectrometry (MS)

m/z Ion Fragment
325.19 [M]⁺ (base peak)
290.10 [M-Cl]⁺
123.05 C₆H₅Cl⁺ (chlorobenzyl fragment)

Isotopic patterns at m/z 325 (M), 327 (M+2), and 329 (M+4) confirm two chlorine atoms.

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMLBWAOGNJIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Hydroxybenzoic Acid Derivative Route

Step 1: Synthesis of the Benzyl Ether Intermediate

  • Reactants: 3-ethoxy-4-hydroxybenzoic acid
  • Reagent: 3-chlorobenzyl chloride
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)

Reaction Conditions:

  • The mixture is stirred at ambient temperature or slightly elevated (around 50°C) to facilitate nucleophilic substitution.
  • The phenolic hydroxyl group reacts with 3-chlorobenzyl chloride to form the ether linkage.

Reaction Equation:

$$
\text{3-ethoxy-4-hydroxybenzoic acid} + \text{3-chlorobenzyl chloride} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, RT}} \text{4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid}
$$

Step 2: Conversion to Acyl Chloride

  • The acid intermediate is reacted with thionyl chloride (SOCl₂).
  • Conditions: Reflux at 70-80°C for 4–6 hours.
  • Excess SOCl₂ is removed by evaporation under reduced pressure.
  • The resulting acyl chloride is purified via distillation or recrystallization.

Reaction Equation:

$$
\text{4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Method B: Direct Acylation of Phenolic Precursors

An alternative approach involves the direct acylation of the phenolic compound with 3-ethoxybenzoyl chloride:

  • Reactants: 4-[(3-Chlorobenzyl)oxy]-3-ethoxyphenol
  • Reagent: Thionyl chloride or oxalyl chloride
  • Conditions: Reflux in inert solvent (e.g., DCM), with catalytic DMF to facilitate acyl chloride formation.

This method is less common but can be efficient when the phenolic precursor is readily available.

Data Tables Summarizing Reaction Conditions and Yields

Step Reactants Reagents Solvent Temperature Time Yield (%) Notes
1 3-ethoxy-4-hydroxybenzoic acid, 3-chlorobenzyl chloride K₂CO₃ DMF RT to 50°C 12-24 h 70–85 Efficient ether formation
2 Benzyl ether intermediate SOCl₂ None (reflux) 70–80°C 4–6 h 75–90 Conversion to acyl chloride

Research Findings and Notes

  • Reaction Optimization: Elevated temperatures and excess thionyl chloride improve conversion efficiency but require careful control to prevent decomposition.
  • Purity and Characterization: The final acyl chloride is characterized by NMR, IR (carbonyl stretch ~1800 cm⁻¹), and mass spectrometry, confirming structural integrity.
  • Safety Considerations: Thionyl chloride is highly corrosive and releases toxic gases; reactions must be conducted in a well-ventilated fume hood with appropriate PPE.

Chemical Reactions Analysis

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₄ClO₃
  • Molecular Weight : 300.74 g/mol
  • Functional Groups : The compound contains an ether group (–O–), a benzoyl chloride moiety, and a chlorobenzyl substituent which contribute to its reactivity and potential applications.

Chemistry

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride serves as an important intermediate in organic synthesis. It is utilized in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical compounds. Its reactivity allows for various chemical transformations, including:

  • Acylation Reactions : The benzoyl chloride group can react with nucleophiles to form amides or esters.
  • Substitution Reactions : The chlorobenzyl group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

Biology

In biological research, this compound is studied for its potential interactions with biological systems:

  • Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases.
  • Drug Development : As a precursor in drug synthesis, it may contribute to the development of new therapeutic agents targeting various diseases.

Medicine

The compound is being explored for its therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation.
  • Antimicrobial Properties : There is ongoing research into its effectiveness against bacterial strains, which could lead to new antimicrobial agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials:

  • Polymer Synthesis : Its unique structure makes it suitable for creating polymers with specific characteristics.
  • Chemical Manufacturing : It serves as a building block in the synthesis of agrochemicals and other fine chemicals.

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.002 mg/mL
Escherichia coli0.015 mg/mL
Bacillus subtilis0.010 mg/mL
Pseudomonas aeruginosa0.012 mg/mL

These results indicate its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Properties

A study focused on the synthesis of derivatives from this compound revealed promising anticancer activity against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride involves its reactivity as a benzoyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Molecular Formula Substituents on Benzyl Group Key Properties/Applications Reference
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride C₁₆H₁₄Cl₂O₃ (estimated) 3-Cl Likely intermediate for sulfonamides/β-lactams
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride C₁₆H₁₃Cl₃O₃ 2,6-diCl Discontinued (stability/reactivity concerns) [6]
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride C₁₆H₁₃ClFNO₃ 2-Cl, 4-F Discontinued (commercial availability issues) [7]
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid C₁₆H₁₅ClO₄ 4-Cl Boiling point: 453°C; LogP: 4.77 [9]

Key Observations:

This contrasts with 4-chlorobenzyl derivatives (e.g., 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzoic acid), where the para-substituent allows for more predictable electronic effects (e.g., electron-withdrawing) . Halogen Combinations: The 2-chloro-4-fluoro analog () demonstrates how mixed halogens influence reactivity and commercial viability. Fluorine’s electronegativity may increase stability, but synthesis complexity likely led to discontinuation .

Synthetic Pathways :

  • describes O-alkylation using 3-chlorobenzyl bromide to install the benzyloxy group, followed by chlorination to form the acyl chloride. Similar methods are inferred for the target compound .
  • In contrast, para-substituted analogs (e.g., 4-chlorobenzyl chloride in ) are more readily available, suggesting higher yields for para-substituted derivatives .

Physical Properties :

  • The benzoic acid analog (4-[(4-chlorobenzyl)oxy]-3-ethoxybenzoic acid) has a boiling point of 453°C and LogP of 4.77, indicating moderate hydrophobicity. The benzoyl chloride derivative is expected to have a lower boiling point and higher reactivity due to the labile chloride .

Commercial and Stability Considerations :

  • Dichloro- and fluoro-chlorobenzyl derivatives () were discontinued, likely due to challenges in synthesis or stability. The meta-chloro variant may offer a balance between reactivity and stability for targeted applications .

Biological Activity

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride, a compound with the CAS number 1160251-21-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety substituted with a 3-chlorobenzyl ether and an ethoxy group. Its molecular structure can be represented as follows:

C16H16ClO3\text{C}_{16}\text{H}_{16}\text{ClO}_3

Table 1: Chemical Properties

PropertyValue
Molecular Weight304.75 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. For instance, related benzoyl derivatives have shown significant AChE inhibition with IC50 values ranging from 0.056 µM to over 2 µM depending on structural modifications .

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its analogs.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study found that thiazole derivatives with chlorinated benzoyl groups showed promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The presence of electronegative substituents such as chlorine is crucial for enhancing antiproliferative effects.

Table 2: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)
This compoundA431<1
DoxorubicinA4311.5
Thiazole DerivativeHT29<0.1

Antimicrobial Properties

Recent investigations have also pointed towards antimicrobial properties. Compounds with similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

  • Study on Enzyme Inhibition : A recent study reported that derivatives of benzoyl chlorides exhibited selective inhibition of AChE over BChE, indicating their potential as therapeutic agents for Alzheimer's disease . The study highlighted the importance of substituent position on the benzene ring for enhancing inhibitory potency.
  • Anticancer Research : Another case study focused on the anticancer properties of thiazole-bearing compounds, showing that modifications at specific positions significantly increased cytotoxicity against cancer cell lines . The findings suggest that the incorporation of halogenated groups can enhance biological activity.

Q & A

Q. What are the common synthetic routes for 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride in laboratory settings?

Methodological Answer:

  • Step 1 : Benzylation of 3-ethoxy-4-hydroxybenzoic acid derivatives using 3-chlorobenzyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the 3-chlorobenzyloxy group .
  • Step 2 : Conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in anhydrous dichloromethane .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Typical yields range from 45% to 73% for analogous benzoylation reactions .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

  • Recrystallization : Use hexane/ethyl acetate (3:1) for crude product recrystallization, leveraging differences in solubility .
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to separate acyl chloride derivatives from unreacted starting materials .
  • Purity Validation : Confirm via GC-MS or ¹H-NMR, ensuring absence of residual solvents (e.g., DMF) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 261.0 for the 3-chlorobenzyloxy fragment) .
  • ¹H-NMR : Identify key signals: δ 5.07 ppm (s, 2H, –OCH₂–), δ 1.40 ppm (t, 3H, –OCH₂CH₃), and aromatic protons at δ 7.3–7.5 ppm .
  • IR Spectroscopy : Detect C=O stretching (~1770 cm⁻¹) and C–O–C ether vibrations (~1250 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) at –20°C in sealed amber vials to prevent hydrolysis of the acyl chloride group .
  • Thermal Stability : Decomposition occurs above 80°C; avoid prolonged heating during synthesis .
  • Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to prevent side reactions .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate exposure to volatile chlorinated byproducts (e.g., HCl gas) .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to corrosive and irritant properties .
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

  • Case Study : If ¹H-NMR shows unexpected splitting (e.g., δ 7.15 ppm doublet), compare with DFT-calculated chemical shifts using software like Gaussian or ORCA to identify conformational isomers .
  • Validation : Cross-check with X-ray crystallography (if crystalline) to confirm spatial arrangement of substituents .

Q. What strategies optimize regioselectivity during benzoylation to minimize byproducts?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., –OCH₃) to control substitution patterns prior to benzylation .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-ether formation .

Q. How do steric and electronic effects influence the reactivity of the acyl chloride group?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying temperatures. Bulky 3-chlorobenzyl groups reduce reactivity by ~30% compared to unsubstituted analogs .
  • Computational Analysis : Use Hammett constants (σ⁺) to correlate substituent effects with electrophilicity .

Q. What are the decomposition pathways of this compound under hydrolytic conditions?

Methodological Answer:

  • Mechanistic Insight : Hydrolysis in aqueous THF yields 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, confirmed by LC-MS (m/z 305.1 [M+H]⁺) .
  • Kinetic Profiling : Pseudo-first-order rate constants (k = 0.15 h⁻¹ at pH 7) indicate pH-dependent degradation .

Q. How can X-ray crystallography validate the molecular conformation of derivatives?

Methodological Answer:

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for single-crystal analysis. For example, a related benzyloxy analog showed dihedral angles of 85.3° between aromatic rings .
  • Refinement : Apply SHELXL-2018 for structure solution; validate with R-factor < 0.05 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride

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